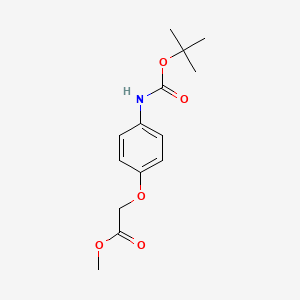

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate

Description

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is a synthetic intermediate characterized by a phenoxy-acetate backbone, a methyl ester group, and a tert-butoxycarbonyl (Boc)-protected amine on the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly as a protected intermediate for pharmaceuticals, agrochemicals, and molecular probes, owing to the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions.

Properties

IUPAC Name |

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-5-7-11(8-6-10)19-9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXHBLPXWNONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734848 | |

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632388-02-4 | |

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Methyl Bromoacetate

Method Overview:

The most established route involves the nucleophilic substitution of methyl bromoacetate with a phenolic derivative bearing a Boc-protected amino group. This approach ensures high regioselectivity and yields.

- Preparation of the Phenolic Nucleophile:

The starting phenol derivative, 4-aminophenol , is protected with Boc to prevent undesired side reactions. The Boc protection is achieved by reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an appropriate solvent (e.g., dichloromethane or acetonitrile).

Deprotonation of Phenol:

The Boc-protected 4-aminophenol is deprotonated using a strong base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in an aprotic solvent such as acetone or DMF, which facilitates nucleophilic attack.Nucleophilic Substitution:

The deprotonated phenolate ion then reacts with methyl bromoacetate under reflux conditions with a catalytic amount of potassium iodide (KI) to enhance the reaction rate via halogen exchange. The reaction typically proceeds for 4 hours under reflux with stirring.Work-up and Purification:

After completion, the reaction mixture is filtered to remove inorganic salts, and the organic phase is washed with water or bicarbonate solution to remove residual acids or bases. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Purification is achieved via column chromatography using silica gel with a hexane/ethyl acetate mixture (e.g., 4:1) as eluent.

- Reflux in acetone with Cs2CO3 and KI for 4 hours.

- Typical yield ranges around 70%, with high regioselectivity for the phenoxy substitution.

- The synthesis is corroborated by literature reports, including a patent and chemical synthesis references, which document similar conditions and yields.

Boc Protection of 4-Aminophenol

Method Overview:

Prior to the nucleophilic substitution, 4-aminophenol is protected with Boc to prevent side reactions at the amino group.

- Dissolve 4-aminophenol in anhydrous dichloromethane.

- Add di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.

- Stir at room temperature for 12–24 hours.

- Isolate the Boc-protected 4-aminophenol via extraction and purification.

- The Boc protection enhances selectivity and stability during subsequent reactions.

- The protected compound is used directly in the nucleophilic substitution step.

Alternative Synthetic Routes and Considerations

a. Direct Esterification:

An alternative involves esterifying the phenolic hydroxyl group with methyl bromoacetate directly in the presence of a base, but this is less favored due to lower regioselectivity and potential side reactions.

b. Use of Different Protecting Groups:

While Boc is preferred for its stability and ease of removal, other protecting groups like Fmoc or Cbz could be used, although they may require different deprotection conditions.

c. Catalytic Methods:

Transition metal catalysis (e.g., copper or palladium catalysis) has been explored for similar substitutions, but these are less common for this specific compound due to potential metal contamination issues.

Data Table Summarizing Preparation Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc protection | Boc2O, triethylamine | DCM | Room temp | 12–24 h | ~90% | Protects amino group |

| Nucleophilic substitution | Boc-phenol, methyl bromoacetate, Cs2CO3, KI | Acetone | Reflux | 4 h | ~70% | Regioselective phenoxy substitution |

Research Findings and Validation

- The synthesis method aligns with documented procedures in chemical literature, including patent data and peer-reviewed articles, which report similar conditions and yields.

- The use of cesium carbonate and potassium iodide in acetone under reflux has been validated as an effective combination for phenolic nucleophiles.

- The Boc protection step ensures the amino group remains inert during substitution, facilitating high regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the ester group can be reduced to the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenoxy group.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the ester group.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for the hydrolysis of the ester group.

Major Products Formed

Deprotection: Yields the free amine.

Oxidation: Yields quinones.

Reduction: Yields the corresponding alcohol.

Hydrolysis: Yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is primarily related to its ability to undergo various chemical transformations The Boc-protected amine group can be selectively deprotected to yield the free amine, which can then interact with biological targets or participate in further chemical reactions

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs based on ester groups, protective groups, and substituents:

Physicochemical Properties

- Solubility and Stability: Methyl or ethyl esters (e.g., target compound, S8c) are typically oils, while tert-butyl esters (e.g., ) and carboxylic acids (e.g., ) form solids. Boc-protected amines (e.g., target compound) resist nucleophilic attack but cleave under acidic conditions (e.g., TFA or HCl), whereas benzyl groups require hydrogenolysis .

Spectroscopic Data :

Functional and Application Differences

- Pharmaceutical Intermediates: The target compound’s Boc group facilitates peptide coupling or click chemistry, as seen in β-lactam synthesis . Ethyl 2-[4-(2-aminoethoxy)phenoxy]acetate hydrochloride () is used in catenane synthesis, leveraging its free amine for templating .

Probes and Bioconjugation :

- Antibody Development: Structural analogs like 2-(4-((carbamoylhydrazono)methyl)phenoxy)acetic acid () are used to generate antibodies for immunoassays, highlighting the role of phenoxy-acetates in diagnostic tools .

Key Research Findings

Boc vs. Benzyl Protection : Boc groups offer superior stability in basic environments compared to benzyl groups, which require harsher conditions (e.g., H2/Pd) for removal .

Ester Group Impact : Methyl esters are more hydrolytically stable than tert-butyl esters, which readily cleave under acidic conditions .

Biological Activity: Phenoxy-acetate derivatives generally lack intrinsic antimicrobial activity (e.g., compounds 1–4 in ), but their functionalized analogs (e.g., ) show utility in diagnostics.

Biological Activity

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate, with the molecular formula C14H19NO5, is a compound of significant interest in organic synthesis and pharmaceutical research. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H19NO5

- Molecular Weight : 265.31 g/mol

- CAS Number : 632388-02-4

The compound features a tert-butoxycarbonyl (Boc) protected amine group, which is crucial for its reactivity and stability in various chemical reactions. The presence of the phenoxy group enhances its potential for biological interactions.

The biological activity of Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is primarily attributed to its ability to undergo deprotection under acidic conditions, releasing the free amine. This free amine can then engage in nucleophilic substitution reactions with biological targets, influencing various biochemical pathways.

Key Reactions:

- Deprotection : The Boc group can be removed to yield an active amine.

- Substitution Reactions : The free amine can participate in further reactions that may affect enzyme activity or receptor binding.

- Hydrolysis : The ester group can hydrolyze to form the corresponding carboxylic acid, which may have distinct biological properties.

Biological Applications

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate has been investigated for various applications:

- Drug Development : It serves as an intermediate in synthesizing bioactive compounds, including potential therapeutics targeting specific diseases.

- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.

- Pharmaceutical Research : Its unique structure allows for modifications that can enhance pharmacological properties.

Study 1: Synthesis and Biological Evaluation

Research conducted on the synthesis of derivatives of Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate demonstrated its utility as an intermediate in creating compounds with anti-inflammatory properties. The derivatives showed promising results in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 2: Mechanistic Insights

A study published by the Royal Society of Chemistry explored the mechanistic pathways involving Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate derivatives. It was found that these compounds could effectively inhibit certain enzymes related to metabolic pathways, indicating their potential as drug candidates for metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(4-((tert-butoxycarbonyl)amino)methyl)phenyl acetate | Similar structure with methyl substitution | Enhanced reactivity but lower affinity for biological targets compared to the phenoxy derivative |

| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | Different substitution pattern | Exhibited varied pharmacological profiles but less versatile than the phenoxy compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with esterification of 4-aminophenol using tert-butoxycarbonyl (Boc) protecting agents (e.g., Boc anhydride) in aprotic solvents like THF or DMF with a base (e.g., NaHCO₃) .

- Step 2 : React the Boc-protected amine with methyl bromoacetate via nucleophilic substitution. Use mild bases (e.g., K₂CO₃) in polar solvents (e.g., acetone) to facilitate phenoxy bond formation .

- Characterization : Confirm intermediate purity via HPLC or TLC. Use ¹H/¹³C NMR to verify Boc protection (δ ~1.4 ppm for tert-butyl protons) and ester formation (δ ~3.7 ppm for methoxy group) .

Q. How do researchers verify the identity and purity of this compound when commercial suppliers lack analytical data?

- Methodology :

- Analytical Techniques :

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and compare with theoretical mass.

- FT-IR : Validate ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1690 cm⁻¹) stretches .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethyl acetate/hexane .

- Caution : Cross-validate with independent synthetic batches to rule out supplier inconsistencies .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., insolubility in ethyl acetate vs. acetone) be resolved during reaction optimization?

- Methodology :

- Solvent Screening : Test solubility in DMF, DCM, or THF for coupling reactions. For example, notes insolubility in ethyl acetate at pH <6, suggesting acidic aqueous workup adjustments .

- Co-solvent Systems : Use mixtures like DCM/MeOH (9:1) to improve dissolution. Monitor via dynamic light scattering (DLS) if precipitates form .

- Temperature Control : Elevated temperatures (40–60°C) may enhance solubility for intermediates .

Q. What strategies mitigate low yields in Boc deprotection or ester hydrolysis steps?

- Methodology :

- Deprotection : Use TFA/DCM (1:4 v/v) for Boc removal. Avoid prolonged exposure to prevent ester hydrolysis. For selective deprotection, employ HCl/dioxane (4 M) .

- Ester Hydrolysis : Optimize NaOH/MeOH ratios (e.g., 2:1 v/v) at 0–5°C to minimize side reactions. Monitor pH to stabilize the carboxylic acid product .

- Troubleshooting : If yields drop below 60%, check for moisture sensitivity (use molecular sieves) or byproduct formation via LC-MS .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions for drug delivery applications?

- Methodology :

- Buffer Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at timed intervals (0, 24, 48 hrs) .

- Analytical Endpoints :

- HPLC : Quantify degradation products (e.g., free phenol or tert-butyl alcohol).

- NMR : Track ester hydrolysis by observing methoxy group depletion (~3.7 ppm) .

- LC-MS/MS : Identify adducts (e.g., with lysine residues) to assess covalent binding potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across literature sources?

- Methodology :

- Reproducibility Checks : Synthesize the compound using documented protocols (e.g., ’s three-step procedure) and compare observed mp (e.g., 150–151°C ) with literature values.

- Instrument Calibration : Validate DSC or melting point apparatus using standards (e.g., caffeine).

- Crystallography : If feasible, obtain single-crystal X-ray data to resolve structural ambiguities .

Application-Driven Questions

Q. What methodologies enable the use of this compound as a building block for protein-protein interaction inhibitors?

- Methodology :

- Peptide Coupling : Activate the ester as a mixed carbonate (e.g., with NHS/EDC) for conjugation to amino groups. Use DIPEA in DMF to drive reaction completion .

- Click Chemistry : Introduce azide/alkyne handles via Sonogashira coupling (Pd catalysis) for bioorthogonal labeling .

- In Vitro Assays : Test inhibitory activity using SPR or ITC to measure binding kinetics with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.